molecular formula C17H23N5O2S B4415129 N-[4-(acetylamino)phenyl]-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(acetylamino)phenyl]-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4415129
M. Wt: 361.5 g/mol
InChI Key: WXYSDSBOWUGCQN-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula C18H18N6O2S. This compound is notable for its unique structure, which includes an acetylamino group, a phenyl ring, and a triazole moiety. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method starts with the acetylation of 4-aminophenylacetic acid to form N-(4-acetylamino)phenylacetic acid. This intermediate is then reacted with 4-isobutyl-5-methyl-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(acetylamino)phenyl]-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects involves its interaction with specific molecular targets. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The acetylamino group may also play a role in modulating the compound’s biological activity by influencing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide
  • N-[4-(acetylamino)phenyl]-2-[(4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio]acetamide

Uniqueness

N-[4-(acetylamino)phenyl]-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its specific isobutyl and methyl substitutions on the triazole ring, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[5-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S/c1-11(2)9-22-12(3)20-21-17(22)25-10-16(24)19-15-7-5-14(6-8-15)18-13(4)23/h5-8,11H,9-10H2,1-4H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYSDSBOWUGCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC(C)C)SCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(acetylamino)phenyl]-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-[4-(acetylamino)phenyl]-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-[4-(acetylamino)phenyl]-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-[4-(acetylamino)phenyl]-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-[4-(acetylamino)phenyl]-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-[4-(acetylamino)phenyl]-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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